molecular formula C18H28IN3O2S B1243366 3-(((5-(Dimethylamino)-1-naphthyl)sulphonyl)aminopropyl)trimethylammonium iodide CAS No. 29866-12-4

3-(((5-(Dimethylamino)-1-naphthyl)sulphonyl)aminopropyl)trimethylammonium iodide

Cat. No.: B1243366
CAS No.: 29866-12-4
M. Wt: 477.4 g/mol
InChI Key: ZMUVPDOGALQRLU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-(((5-(Dimethylamino)-1-naphthyl)sulphonyl)aminopropyl)trimethylammonium iodide is a fluorescent compound widely used in biochemical and analytical applications. It is known for its ability to form stable complexes with various biomolecules, making it a valuable tool in research and diagnostics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((5-(Dimethylamino)-1-naphthyl)sulphonyl)aminopropyl)trimethylammonium iodide typically involves the reaction of dansyl chloride with a suitable amine. The process begins with the preparation of dansyl chloride, which is then reacted with propano-3-trimethylammonium under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using chromatographic techniques to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification steps are also scaled up, often involving large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-(((5-(Dimethylamino)-1-naphthyl)sulphonyl)aminopropyl)trimethylammonium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Oxidizing Agents: Mild oxidizing agents like hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents such as sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield dansylated amines, while complex formation with proteins results in dansyl-protein conjugates.

Scientific Research Applications

3-(((5-(Dimethylamino)-1-naphthyl)sulphonyl)aminopropyl)trimethylammonium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for the detection and quantification of various analytes.

    Biology: Employed in the labeling of proteins and nucleic acids for imaging and tracking purposes.

    Medicine: Utilized in diagnostic assays to detect specific biomolecules in clinical samples.

    Industry: Applied in the development of sensors and diagnostic devices

Mechanism of Action

The mechanism of action of 3-(((5-(Dimethylamino)-1-naphthyl)sulphonyl)aminopropyl)trimethylammonium iodide involves its ability to form stable complexes with biomolecules. The dansyl group acts as a fluorescent tag, emitting light upon excitation. This fluorescence can be measured and used to quantify the presence of the target molecule. The compound interacts with molecular targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which stabilize the complex .

Comparison with Similar Compounds

Similar Compounds

    Dansyl Chloride: A precursor to 3-(((5-(Dimethylamino)-1-naphthyl)sulphonyl)aminopropyl)trimethylammonium iodide, used in similar applications.

    Dansylamide: Another dansyl derivative with similar fluorescent properties.

    Fluorescein: A widely used fluorescent dye with different spectral properties.

Uniqueness

This compound is unique due to its specific structure, which allows for stable complex formation with a wide range of biomolecules. Its fluorescence properties make it particularly valuable in applications requiring sensitive detection and quantification .

Properties

CAS No.

29866-12-4

Molecular Formula

C18H28IN3O2S

Molecular Weight

477.4 g/mol

IUPAC Name

3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propyl-trimethylazanium;iodide

InChI

InChI=1S/C18H28N3O2S.HI/c1-20(2)17-11-6-10-16-15(17)9-7-12-18(16)24(22,23)19-13-8-14-21(3,4)5;/h6-7,9-12,19H,8,13-14H2,1-5H3;1H/q+1;/p-1

InChI Key

ZMUVPDOGALQRLU-UHFFFAOYSA-M

SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCC[N+](C)(C)C.[I-]

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCC[N+](C)(C)C.[I-]

29866-12-4

Pictograms

Irritant

Synonyms

1-(5 dimethylaminonaphthalene-1-sulfonamido)propano-3-trimethylammonium iodide
1-(5-dimethylaminohaphthalene-1-sulfonamido)propano-3-trimethylammonium
dansyl-propano-3-trimethylammonium
dansyl-PTA

Origin of Product

United States

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